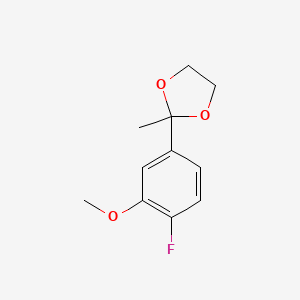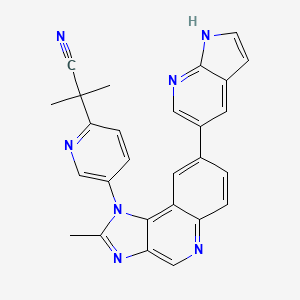
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole, pyridine, and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.
Pyrazole formation: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling reactions: The benzimidazole and pyrazole rings can be coupled using appropriate linkers and reagents under controlled conditions.
Final assembly: The pyridine moiety is introduced, and the final compound is assembled through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer research.
Pyridine derivatives: Common in pharmaceuticals for their diverse biological activities.
Uniqueness
N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological properties and chemical reactivity compared to simpler analogs.
Propriétés
Formule moléculaire |
C17H14N6O |
|---|---|
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
N-(1-methylbenzimidazol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14N6O/c1-23-10-19-14-7-12(4-5-16(14)23)20-17(24)15-8-13(21-22-15)11-3-2-6-18-9-11/h2-10H,1H3,(H,20,24)(H,21,22) |
Clé InChI |
HGYOVSAKFRQDBL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)



![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)

![[2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
![Benzyl 4-[(imidazol-1-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14089895.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089896.png)
![N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide](/img/structure/B14089901.png)
![ethyl [(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B14089910.png)

